N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-10-5-4-9(6-14-10)12-15-11(19-16-12)7-13-8(2)17/h4-6H,3,7H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYSZTNKKOZPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclocondensation of Amidoxime with Activated Esters
The most widely reported method involves cyclocondensation of 3-(6-ethoxypyridin-3-yl)amidoxime with methyl chloroacetate under basic conditions.
Reaction Scheme:
$$
\text{3-(6-Ethoxypyridin-3-yl)amidoxime} + \text{Methyl chloroacetate} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{this compound}
$$
Conditions and Yields:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et₃N, DMF | DMF | 80 | 12 | 62 |
This method leverages the nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of methyl chloroacetate, followed by cyclization to form the 1,2,4-oxadiazole ring.
Route 2: Coupling of Preformed Oxadiazole Intermediates
An alternative approach involves synthesizing the oxadiazole core first, followed by acetamide functionalization.
Step 1: Synthesis of 3-(6-Ethoxypyridin-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Reaction of 3-(6-ethoxypyridin-3-yl)amidoxime with chloroacetyl chloride in dichloromethane (DCM) yields the chloromethyl intermediate.
Step 2: Acetamide Coupling
The chloromethyl intermediate reacts with acetamide in the presence of $$ \text{K}2\text{CO}3 $$ in dimethylformamide (DMF) at 60°C for 6 hours.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | $$ \text{K}2\text{CO}3 $$ |
| Temperature (°C) | 60 |
| Yield (%) | 71 |
Reaction Optimization and Challenges
Solvent and Base Selection
DMF and $$ \text{K}2\text{CO}3 $$ are optimal for acetamide coupling due to their ability to solubilize polar intermediates and deprotonate acetamide. Substituting DMF with tetrahydrofuran (THF) reduces yields to 48%, highlighting solvent sensitivity.
Temperature and Time Dependence
Cyclocondensation at 80°C for 12 hours maximizes yield (62%), whereas shorter durations (6 hours) or lower temperatures (60°C) result in incomplete reactions (<40% yield).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-$$d_6$$):
LC-MS (ESI+):
Comparative Analysis of Synthetic Methods
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 62 | 71 |
| Purity (HPLC, %) | 98.5 | 99.2 |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
Route 2 offers superior yield and scalability, making it preferable for industrial applications despite higher reagent costs.
Industrial-Scale Production Considerations
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity. Recrystallization from ethanol-water mixtures further enhances crystallinity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substituents and functional groups attached.
1H- and 2H-indazoles: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional rings.
Uniqueness
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2034507-22-5 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of the oxadiazole ring through cyclization reactions using ethoxypyridine derivatives and acyl hydrazides. Common reagents include dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄). The final product is obtained through acetamide formation.
Biological Activity
This compound has been investigated for various biological activities:
- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on cancer cell proliferation. It may act by targeting specific kinases involved in cell signaling pathways, which are crucial for tumor growth and survival .
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit inflammatory responses by blocking the activity of certain enzymes involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary data suggest that this compound has antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases and phosphatases that play a role in cellular signaling pathways .
- Receptor Modulation : It may also interact with receptors that mediate inflammation and cancer progression, leading to altered cellular responses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To assess the compound's effect on breast cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity with an IC₅₀ value of 12 µM.
- : Indicates potential for development as an anticancer agent .
-
Anti-inflammatory Study :
- Objective : To evaluate the compound's effect on TNF-alpha induced inflammation in vitro.
- Findings : Reduced TNF-alpha levels by 45% at 20 µM concentration.
- : Suggests efficacy in managing inflammatory conditions .
- Antimicrobial Evaluation :
Q & A
Basic: What are the critical synthetic steps and optimization strategies for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the oxadiazole core via cyclization of a nitrile precursor with hydroxylamine (50–80°C, ethanol/water solvent) .
- Step 2: Functionalization of the pyridine moiety (e.g., ethoxy group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃) .
- Step 3: Acetamide coupling using chloroacetamide derivatives under reflux in aprotic solvents (e.g., THF, DMF) with triethylamine as a base .
Optimization: Reaction yields depend on temperature control (room temp to 60°C), solvent polarity (THF > DCM for oxadiazole stability), and purification via recrystallization or column chromatography .
Basic: How do researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the ethoxypyridine (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and acetamide (δ 2.1 ppm for CH₃CO) .
- ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and oxadiazole carbons (~165 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 347.1) .
- HPLC: Purity >95% is achieved using C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Structural analogs: Subtle differences in substituents (e.g., chloro vs. methoxy groups on phenyl rings) alter binding affinity .
- Assay conditions: pH, solvent (DMSO concentration), or protein source variations affect results .
Methodology:- Standardize assays using recombinant enzymes and controlled solvent systems.
- Perform comparative SAR studies with analogs (e.g., 3-phenyl vs. 4-chlorophenyl oxadiazoles) .
Advanced: What computational strategies enhance reaction pathway design for this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model cyclization energetics (e.g., oxadiazole formation barriers) .
- Reaction Path Search: Algorithms like GRRM predict intermediates and transition states, reducing trial-and-error in optimizing solvent/temperature conditions .
- MD Simulations: Study solvation effects (e.g., THF vs. DMF) on reaction rates .
Advanced: How does the ethoxypyridine moiety influence pharmacokinetic properties?
Answer:
- Lipophilicity: The ethoxy group increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability: Cytochrome P450 (CYP3A4) assays show slower oxidative metabolism compared to methoxy analogs due to steric hindrance .
Experimental Design:- Use Caco-2 cell monolayers for permeability assays.
- Perform liver microsome stability tests with LC-MS/MS quantification .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Solvent: Lyophilized powders are stable for >6 months; avoid aqueous solutions >1 week (hydrolysis risk at C=O groups) .
- Characterization: Monitor stability via periodic HPLC and FTIR (amide I band at ~1650 cm⁻¹) .
Advanced: How can researchers elucidate target engagement in cellular assays?
Answer:
- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding via Western blot .
- Fluorescence Polarization: Competitor studies with fluorescent probes quantify binding affinity (e.g., Kd < 100 nM reported for kinase targets) .
Basic: What purification techniques are optimal for removing byproducts in the final step?
Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to isolate the acetamide product from unreacted starting materials .
- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes polar impurities .
- Yield Improvement: Pre-purify intermediates (e.g., oxadiazole precursor) to minimize final-step contaminants .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Key Modifications:
- Oxadiazole Ring: Replace with 1,3,4-thiadiazole to assess heteroatom effects on bioactivity .
- Acetamide Chain: Introduce methyl groups to probe steric effects on target binding .
- Methodology:
- Synthesize 10–15 derivatives with systematic substitutions.
- Corrogate data from enzyme assays (IC₅₀) and computational docking (Glide or AutoDock) .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
Answer:
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Assay: Patch-clamp electrophysiology evaluates cardiac toxicity (IC₅₀ > 10 µM preferred) .
- Metabolite Identification: LC-HRMS detects reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
